molecular formula C18H14F3N3O2 B14942305 1-(furan-2-ylmethyl)-4-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol

1-(furan-2-ylmethyl)-4-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol

Cat. No.: B14942305
M. Wt: 361.3 g/mol
InChI Key: QEKRISKDBGMGQW-UHFFFAOYSA-N
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Description

1-(2-FURYLMETHYL)-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound that belongs to the class of pyrazolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-FURYLMETHYL)-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the pyrazolopyridine core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the furylmethyl and trifluoromethylphenyl groups via substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of automated reactors and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering the functional groups.

    Reduction: Reduction reactions could be used to modify the compound’s structure.

    Substitution: Various substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Transition metal catalysts may be used to facilitate certain reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new aromatic or aliphatic groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or anti-microbial properties.

Industry

Industrially, it might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(2-FURYLMETHYL)-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolopyridines: Other compounds in this class may share similar structural features and biological activities.

    Trifluoromethylphenyl Derivatives: Compounds with the trifluoromethylphenyl group may exhibit similar chemical properties.

Uniqueness

The uniqueness of 1-(2-FURYLMETHYL)-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE lies in its specific combination of functional groups and its potential biological activities, which may differ from other similar compounds.

Properties

Molecular Formula

C18H14F3N3O2

Molecular Weight

361.3 g/mol

IUPAC Name

1-(furan-2-ylmethyl)-4-[4-(trifluoromethyl)phenyl]-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C18H14F3N3O2/c19-18(20,21)12-5-3-11(4-6-12)14-8-16(25)23-17-15(14)9-22-24(17)10-13-2-1-7-26-13/h1-7,9,14H,8,10H2,(H,23,25)

InChI Key

QEKRISKDBGMGQW-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(NC1=O)N(N=C2)CC3=CC=CO3)C4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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